

Unraveling the Intricacies of Nd₂Ni₇: A Deep Dive into its Crystal Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neodymium--nickel (2/7)

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Takasaki, Gunma – October 27, 2025 – A comprehensive technical guide released today offers researchers, scientists, and professionals in drug development an in-depth analysis of the crystal structure of the intermetallic compound Nd₂Ni₇. This whitepaper provides a detailed examination of its crystallographic properties, experimental methodologies for its characterization, and a visual representation of its structural analysis workflow.

The Nd₂Ni₇ intermetallic compound, a member of the R₂T₇ family of rare-earth (R) and transition-metal (T) compounds, is of significant interest for various technological applications, including hydrogen storage and permanent magnets. Understanding its precise crystal structure is paramount for tailoring its properties for specific applications.

Crystal Structure Overview

Nd₂Ni₇, like its lanthanide counterparts such as La₂Ni₇ and Ce₂Ni₇, predominantly crystallizes in two polytypic forms: a hexagonal 2H type and a rhombohedral 3R type. The fundamental building blocks of these structures are layers of RNi₅ (with a structure similar to CaCu₅) and R₂Ni₄ (a Laves phase type structure). The sequencing of these layers along the c-axis dictates the resulting polytype.

The hexagonal (2H) variant of Nd₂Ni₇ is isostructural with Ce₂Ni₇ and La₂Ni₇, belonging to the P6₃/mmc space group.^{[1][2]} The rhombohedral (3R) modification adopts a structure

analogous to Gd_2Co_7 , with the R-3m space group. The choice of polytype can be influenced by synthesis conditions and substitutions with other elements.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the hexagonal (2H) polytype of Nd_2Ni_7 , based on data from isostructural compounds.

Table 1: Crystal Structure Data for Hexagonal (2H) Nd_2Ni_7

Parameter	Value
Crystal System	Hexagonal
Space Group	P63/mmc (No. 194)
Lattice Parameters	$a \approx 5.0 \text{ \AA}$, $c \approx 24.5 \text{ \AA}$
Formula Units per Cell (Z)	4

Table 2: Atomic Coordinates for Hexagonal (2H) Nd_2Ni_7

Atom	Wyckoff Site	x	y	z
Nd(1)	4f	1/3	2/3	~0.09
Nd(2)	4e	0	0	~0.21
Ni(1)	2a	0	0	0
Ni(2)	2c	1/3	2/3	1/4
Ni(3)	6h	~0.5	0	1/4
Ni(4)	12k	~0.83	~0.66	~0.09
Ni(5)	4f	1/3	2/3	~0.03

Note: The exact atomic positions can vary slightly depending on the specific experimental determination.

Experimental Protocols

The determination of the crystal structure of Nd₂Ni₇ relies on a combination of experimental techniques, primarily X-ray diffraction (XRD) and Rietveld refinement.

Synthesis

Polycrystalline samples of Nd₂Ni₇ are typically synthesized by arc melting stoichiometric amounts of high-purity neodymium and nickel under an inert argon atmosphere. To ensure homogeneity, the resulting ingot is often flipped and re-melted multiple times. Subsequent annealing at high temperatures (e.g., 900-1000 °C) for an extended period is crucial for the formation of the desired crystalline phase.

X-ray Diffraction (XRD)

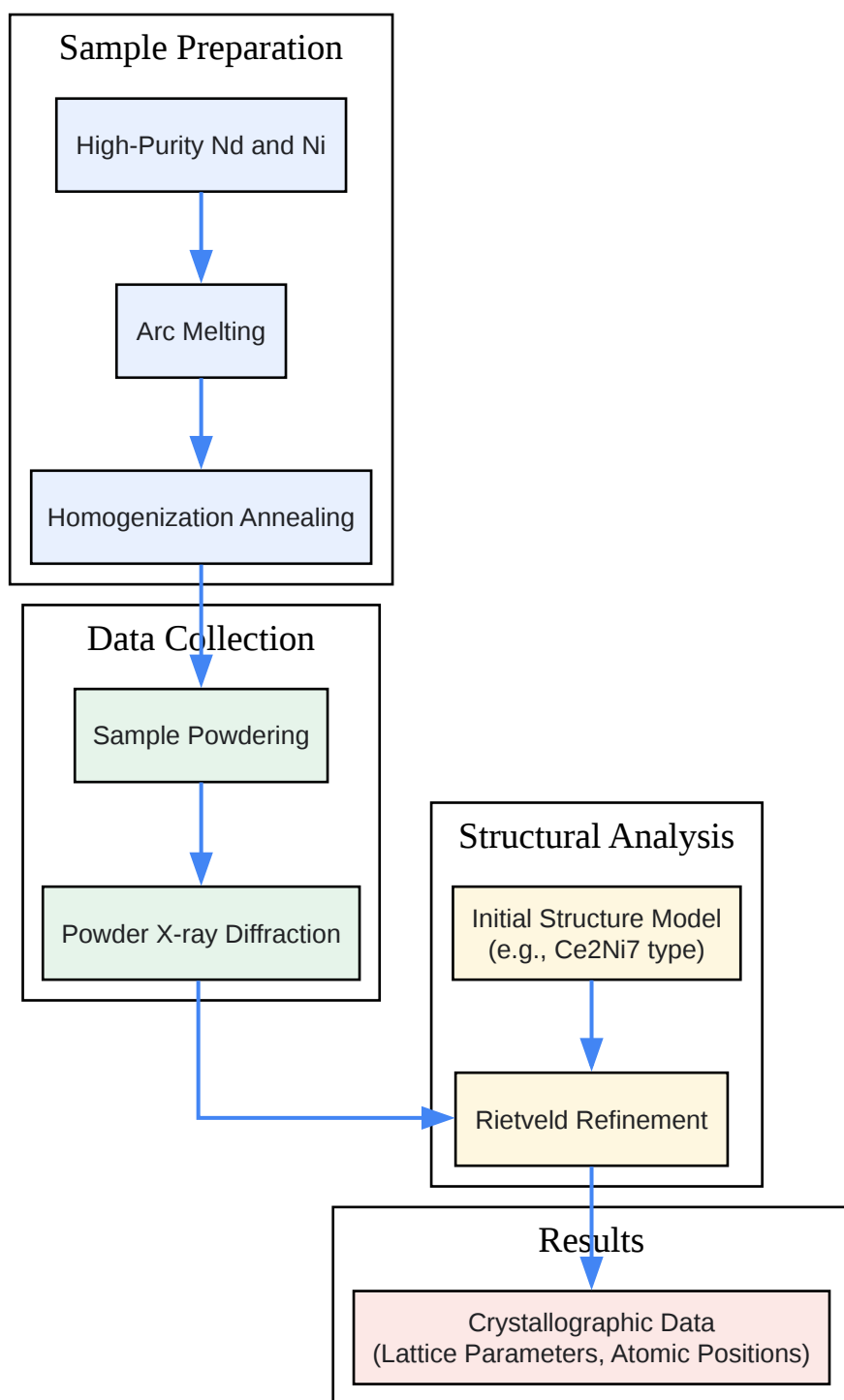
Powder X-ray diffraction is the primary tool for identifying the crystal structure and determining the lattice parameters. A finely ground powder of the Nd₂Ni₇ sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystal structure.

Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRD data. The process involves minimizing the difference between the observed and calculated patterns by adjusting various parameters, including lattice parameters, atomic positions, site occupancies, and peak shape parameters. The quality of the refinement is assessed by figures of merit such as the weighted profile R-factor (R_{wp}) and the goodness-of-fit indicator (χ^2).

Visualizing the Workflow

The logical flow of crystal structure analysis for Nd₂Ni₇ can be visualized as follows:



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Experimental workflow for Nd_2Ni_7 crystal structure analysis.

This in-depth guide provides a foundational understanding of the crystal structure of Nd₂Ni₇, essential for researchers and scientists working to unlock the full potential of this and related intermetallic compounds. The detailed methodologies and tabulated data serve as a valuable resource for further investigation and materials design.

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References

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- To cite this document: BenchChem. [Unraveling the Intricacies of Nd₂Ni₇: A Deep Dive into its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15486392#crystal-structure-analysis-of-nd2ni7-intermetallic\]](https://www.benchchem.com/product/b15486392#crystal-structure-analysis-of-nd2ni7-intermetallic)

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